molecular formula C21H21NO3 B13456520 (9H-fluoren-9-yl)methyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate

(9H-fluoren-9-yl)methyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate

Katalognummer: B13456520
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HKYBUPAIVYUTAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenyl group, a methyl group, and a prop-2-yn-1-yloxyethyl group attached to a carbamate moiety. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is unique due to the presence of the prop-2-yn-1-yloxyethyl group, which imparts distinct reactivity and properties compared to other fluorenylmethyl carbamates. This unique structure allows for specific interactions and applications in various fields.

Eigenschaften

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate

InChI

InChI=1S/C21H21NO3/c1-3-13-24-14-12-22(2)21(23)25-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h1,4-11,20H,12-15H2,2H3

InChI-Schlüssel

HKYBUPAIVYUTAB-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOCC#C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.